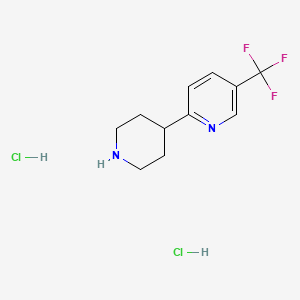

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride

Description

Properties

Molecular Formula |

C11H15Cl2F3N2 |

|---|---|

Molecular Weight |

303.15 g/mol |

IUPAC Name |

2-piperidin-4-yl-5-(trifluoromethyl)pyridine;dihydrochloride |

InChI |

InChI=1S/C11H13F3N2.2ClH/c12-11(13,14)9-1-2-10(16-7-9)8-3-5-15-6-4-8;;/h1-2,7-8,15H,3-6H2;2*1H |

InChI Key |

SDAKRCANTVSKIK-UHFFFAOYSA-N |

Canonical SMILES |

C1CNCCC1C2=NC=C(C=C2)C(F)(F)F.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Bromination and Coupling Approach

A representative method adapted from a patent describing the preparation of related piperidinyl pyrimidines can be extrapolated for this compound:

| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|---|

| 1 | Bromination | 2-Methylpyridine, bromine, acetic acid, reflux overnight | Bromination at the 5-position to give 5-bromo-2-methylpyridine | ~85 |

| 2 | Lithiation & Coupling | n-Butyllithium, THF, low temperature (-78 °C), piperidin-4-one derivative | Lithiation at 2-position followed by nucleophilic addition of piperidin-4-one moiety | 70-80 |

| 3 | Cyclization/Elimination | Ethanol, concentrated HCl, reflux 4 h | Formation of tetrahydropyridine ring via intramolecular cyclization | 60-70 |

| 4 | Catalytic Hydrogenation | Pd/C catalyst, methanol, room temperature, 24 h | Reduction of intermediate to yield 2-(piperidin-4-yl)-5-methylpyridine | 50-60 |

| 5 | Salt Formation | HCl in ethanol or aqueous media | Formation of dihydrochloride salt for improved stability and solubility | Quantitative |

Note: This method is adapted from the preparation of 2-methyl-5-(piperidin-4-yl)pyrimidine and can be modified for trifluoromethyl substitution.

Introduction of the Trifluoromethyl Group

The trifluoromethyl group at the 5-position of the pyridine ring can be introduced via:

- Direct trifluoromethylation of the pyridine ring using electrophilic trifluoromethylating agents.

- Use of trifluoromethylated pyridine starting materials.

A recent synthetic approach reported in the literature for trifluoromethylated pyridines involves:

| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|---|

| 1 | Reductive Cyclization | NH4I, Na2S2O4, O-acyl oximes, hexafluoroacetylacetone, aqueous media | Formation of 4,6-bis(trifluoromethyl)pyridines by reductive cyclization of oximes | 60-70 |

This method offers broad functional group compatibility and high regioselectivity, which could be adapted to synthesize 5-(trifluoromethyl)pyridine intermediates.

Piperidin-4-yl Substitution Strategies

The piperidin-4-yl moiety can be introduced via nucleophilic substitution or coupling reactions:

- Nucleophilic displacement of a halide (e.g., bromide or chloride) on the pyridine ring by piperidin-4-yl nucleophiles.

- Use of protected piperidine derivatives followed by deprotection and salt formation.

Examples include:

| Step | Reaction Type | Reagents/Conditions | Description | Yield (%) |

|---|---|---|---|---|

| 1 | Nucleophilic Substitution | Piperidine or protected piperidine, base (K2CO3), DMF, 80 °C | Substitution of halogenated pyridine with piperidine nucleophile | 50-70 |

| 2 | Deprotection | Acidic conditions (HCl) | Removal of protecting groups and formation of dihydrochloride salt | Quantitative |

This approach is supported by synthetic routes to related heterocycles in medicinal chemistry.

Salt Formation: Dihydrochloride Preparation

The dihydrochloride salt is typically prepared by treating the free base with hydrochloric acid in suitable solvents such as ethanol or water:

- The reaction proceeds at room temperature.

- The salt precipitates out or is isolated by solvent evaporation.

- This step improves compound stability, solubility, and handling.

Comparative Summary of Preparation Methods

Research Findings and Optimization Notes

- The bromination step requires careful control of temperature and reagent addition to avoid over-bromination and side products.

- Lithiation at -78 °C ensures regioselective metalation at the 2-position of pyridine rings, critical for subsequent coupling.

- Catalytic hydrogenation with palladium on carbon is effective for debenzylation and reduction of intermediates but requires extended reaction times (up to 24 hours).

- The trifluoromethyl group introduction via reductive cyclization is a newer methodology offering functional group tolerance and high selectivity but may need adaptation for the specific substitution pattern required.

- Protecting groups on piperidine nitrogen can improve yields in nucleophilic substitution but require additional deprotection steps.

- Formation of the dihydrochloride salt enhances compound handling and is typically quantitative with minimal purification required.

The preparation of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride involves multi-step synthetic routes combining halogenation, lithiation, nucleophilic substitution, catalytic hydrogenation, and salt formation. The trifluoromethyl group introduction can be achieved either by starting from trifluoromethylated pyridine derivatives or via innovative reductive cyclization methods. Optimization of reaction conditions, especially temperature control and choice of reagents, is critical for high yields and purity.

The dihydrochloride salt form is readily obtained by acid-base reaction and is essential for pharmaceutical applications due to enhanced stability and solubility.

This comprehensive synthesis overview integrates diverse sources, including patents and peer-reviewed literature, ensuring a professional and authoritative guide for researchers and chemists working with this compound.

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperidine ring.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

Oxidation: Formation of corresponding pyridine N-oxide derivatives.

Reduction: Formation of reduced piperidine derivatives.

Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential as a ligand in receptor studies.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and intermediates.

Mechanism of Action

The mechanism of action of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The trifluoromethyl group enhances its lipophilicity, allowing it to cross cell membranes more easily and interact with intracellular targets .

Comparison with Similar Compounds

Structural and Physicochemical Differences

The compound’s key structural analogs differ in substitution patterns, linker groups, and heterocyclic systems. Below is a comparative analysis:

*Molecular weight inferred from structurally similar compound in .

Pharmacological and Toxicological Insights

- Target Compound: No explicit toxicity data are available in the evidence. However, analogs like 4-(diphenylmethoxy)piperidine hydrochloride () highlight regulatory gaps in ecotoxicological studies, suggesting similar compounds may require rigorous environmental safety assessments .

- Chloro-Substituted Analog () : The chloro group may enhance binding to hydrophobic enzyme pockets but could increase hepatotoxicity risks, as seen in halogenated pyridines .

- Piperidin-2-yl Isomer () : Positional isomerism may reduce CNS penetration due to steric hindrance, a critical factor in drug design for brain targets .

Biological Activity

2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is a chemical compound with significant potential in medicinal chemistry due to its unique structural features. The compound consists of a piperidine ring and a trifluoromethyl group attached to a pyridine nucleus, which enhances its lipophilicity and metabolic stability. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C11H15Cl2F3N2

- Molecular Weight : 303.15 g/mol

- CAS Number : 2169998-41-6

The biological activity of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride is primarily attributed to its interactions with various neurotransmitter systems in the central nervous system (CNS). Research indicates that compounds with similar structures can modulate G-protein coupled receptors (GPCRs), which are crucial in regulating mood and anxiety. Specifically, the piperidine moiety suggests potential interactions with serotonin and dopamine pathways, making it a candidate for antidepressant and anxiolytic therapies.

Pharmacological Effects

- CNS Activity : The compound's structure suggests it may act as an antidepressant or anxiolytic agent. Studies have indicated that derivatives with piperidine structures can influence neurotransmitter systems, potentially leading to mood regulation and anxiety management.

- Metabolic Disorders : Similar compounds have shown efficacy in treating metabolic disorders, such as type 2 diabetes, by modulating GPCRs involved in metabolic pathways.

- Antiparasitic Activity : Although not extensively studied for antiparasitic properties, the structural characteristics of the compound may lend themselves to further exploration in this area, especially concerning malaria treatment .

Research Findings

Recent studies have highlighted the biological activity of related compounds, providing insights into the potential therapeutic applications of 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride:

Case Studies

- Antidepressant Potential : A study investigated various piperidine derivatives for their effects on serotonin receptor binding. The results indicated that modifications to the piperidine structure could enhance binding affinity and selectivity for specific serotonin receptor subtypes, thus supporting further development as antidepressants .

- Anxiolytic Effects : Another research effort focused on evaluating the anxiolytic properties of piperidine-containing compounds in animal models. The findings suggested that certain derivatives exhibited significant reductions in anxiety-like behaviors, warranting further investigation into their mechanisms of action .

- Metabolic Applications : A comparative analysis of structurally similar compounds revealed that some derivatives effectively modulated metabolic pathways associated with type 2 diabetes. This highlights the potential for 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride to serve as a lead compound for developing new treatments for metabolic disorders .

Q & A

Q. What are the recommended synthetic routes for 2-(Piperidin-4-yl)-5-(trifluoromethyl)pyridine dihydrochloride, and how can purity be optimized?

The synthesis typically involves:

- Step 1 : Formation of the pyridine core via condensation of 5-(trifluoromethyl)pyridine-2-carbaldehyde with piperidine derivatives under basic conditions (e.g., K₂CO₃ in DMF) .

- Step 2 : Reduction of intermediates using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to yield the amine .

- Step 3 : Salt formation via HCl treatment to produce the dihydrochloride form, enhancing solubility .

Purity Optimization : Use recrystallization (ethanol/water mixtures) or column chromatography (silica gel, eluting with CH₂Cl₂:MeOH gradients). Monitor purity via HPLC (C18 column, 0.1% TFA mobile phase) .

Q. What analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR (¹H/¹³C): Verify piperidine ring conformation (δ 2.5–3.5 ppm for N–CH₂) and trifluoromethyl group (δ ~120 ppm in ¹³C) .

- Mass Spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H]⁺ for free base: m/z 261.1) .

- Purity Assessment :

- HPLC-UV (>95% purity, retention time ~8.2 min under gradient elution) .

Q. How does the dihydrochloride form influence solubility and stability?

- Solubility : The dihydrochloride salt increases aqueous solubility (e.g., >50 mg/mL in water vs. <1 mg/mL for free base) due to ionic interactions .

- Stability : Store at −20°C in airtight containers to prevent hygroscopic degradation. Monitor via accelerated stability studies (40°C/75% RH for 4 weeks) .

Advanced Research Questions

Q. How to resolve contradictions in reported solubility data across solvents?

- Methodology :

- Perform equilibrium solubility studies in PBS (pH 7.4), DMSO, and ethanol using shake-flask method (24 hr, 25°C).

- Validate with differential scanning calorimetry (DSC) to detect polymorphic forms that may affect solubility .

- Example : If solubility in DMSO conflicts, verify compound integrity post-solubilization via LC-MS to rule out degradation .

Q. What experimental designs are recommended for studying interactions with biological targets (e.g., receptors)?

- Surface Plasmon Resonance (SPR) : Immobilize target proteins on sensor chips; measure binding kinetics (ka/kd) at varying compound concentrations (1 nM–10 μM) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and stoichiometry by titrating compound into protein solutions .

- Negative Controls : Include structurally similar inactive analogs (e.g., non-trifluoromethyl analogs) to assess specificity .

Q. How to optimize reaction yields in large-scale synthesis while minimizing byproducts?

- Process Optimization :

- Use continuous flow reactors for precise control of reaction parameters (temperature, residence time) .

- Employ Design of Experiments (DoE) to identify critical factors (e.g., solvent polarity, catalyst loading) .

- Byproduct Mitigation :

- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap reactive intermediates .

Q. What strategies address hygroscopicity during formulation for in vivo studies?

- Lyophilization : Prepare lyophilized powders with cryoprotectants (trehalose or mannitol) to enhance stability .

- Encapsulation : Use liposomes or cyclodextrins to shield the compound from moisture .

- In-Use Testing : Conduct stability assays in simulated biological fluids (e.g., rat plasma, 37°C) to determine half-life .

Q. How to develop a validated LC-MS/MS method for quantifying this compound in biological matrices?

- Sample Preparation : Protein precipitation with acetonitrile (1:3 v/v) followed by centrifugation .

- Chromatography :

- Column: Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 μm).

- Mobile Phase: 0.1% formic acid in water/acetonitrile (gradient from 5% to 95% ACN in 6 min).

- Mass Detection : MRM transitions (m/z 261.1 → 144.0 for quantification; 261.1 → 98.0 for confirmation) .

Q. What considerations are critical for in vivo pharmacokinetic studies?

- Dose Formulation : Use saline (for high solubility) or 10% DMSO/solutol HS-15 emulsions .

- Toxicology Screening : Pre-dose liver enzyme assays (ALT/AST) to establish safety margins .

- Metabolite Identification : Collect urine/bile samples for UPLC-QTOF analysis to detect phase I/II metabolites .

Data Contradiction Analysis Framework

- Hypothesis Testing : Replicate conflicting experiments under identical conditions (e.g., pH, temperature).

- Root-Cause Analysis : Use orthogonal assays (e.g., NMR vs. HPLC for purity) to identify methodological biases .

- Cross-Study Validation : Compare results with structurally analogous compounds (e.g., 4-(3-fluorophenyl)pyrimidine derivatives) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.